2-cyclopropyl-2,3-dihydro-1H-indolehydrochloride
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Overview
Description
2-cyclopropyl-2,3-dihydro-1H-indole hydrochloride is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many synthetic drug molecules
Preparation Methods
The synthesis of 2-cyclopropyl-2,3-dihydro-1H-indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
2-cyclopropyl-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound to its corresponding amine.
Scientific Research Applications
2-cyclopropyl-2,3-dihydro-1H-indole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the modulation of signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
2-cyclopropyl-2,3-dihydro-1H-indole hydrochloride can be compared with other indole derivatives such as:
1H-indole, 2,3-dihydro-: Similar in structure but lacks the cyclopropyl group, which may influence its biological activity.
Indole-3-acetic acid: A plant hormone with different biological functions.
5-fluoro-3-phenyl-1H-indole-2-carbonyl: Known for its antiviral properties.
The uniqueness of 2-cyclopropyl-2,3-dihydro-1H-indole hydrochloride lies in its specific structural modifications, which can lead to distinct biological activities and applications.
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
2-cyclopropyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-10-9(3-1)7-11(12-10)8-5-6-8;/h1-4,8,11-12H,5-7H2;1H |
InChI Key |
POSMKIZLYXCOSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC3=CC=CC=C3N2.Cl |
Origin of Product |
United States |
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